2-Methyl-1,3-benzoxazole-5-carbonitrile
Overview
Description
2-Methyl-1,3-benzoxazole-5-carbonitrile is a heterocyclic aromatic compound that features a benzoxazole ring substituted with a methyl group at the 2-position and a cyano group at the 5-position.
Mechanism of Action
Target of Action
Benzoxazole derivatives have been associated with antifungal and antimicrobial activity . They have also been used in the synthesis of HIV-reverse transcriptase inhibitors .
Mode of Action
It’s known that 2-methylbenzoxazole condenses with aromatic aldehyde having acidic protons during the synthesis of hiv-reverse transcriptase inhibitor l-696,299 .
Biochemical Pathways
niger .
Pharmacokinetics
Some benzoxazole derivatives have shown improved water solubility and metabolic stability .
Result of Action
Benzoxazole derivatives have been associated with antifungal and antimicrobial activity .
Action Environment
Some benzoxazole synthesis methods have been noted for their high yield, ambient reaction conditions, and good atom economy .
Biochemical Analysis
Biochemical Properties
2-Methyl-1,3-benzoxazole-5-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit antifungal activity similar to the standard drug voriconazole against Aspergillus niger . The compound’s interactions with these biomolecules are crucial for its biological activity, influencing processes such as enzyme inhibition and protein binding.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, benzoxazole derivatives, including this compound, have been evaluated for their anticancer activity against human colorectal carcinoma (HCT116) cell lines . These compounds can alter gene expression and disrupt cellular metabolism, leading to cell death in cancer cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s antifungal activity, for instance, involves binding interactions that inhibit fungal growth . Additionally, its anticancer properties are mediated through the disruption of cellular signaling pathways and induction of apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are essential for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound maintains its stability under various conditions, ensuring its efficacy over time . Long-term exposure to this compound can lead to sustained changes in cellular function, including prolonged inhibition of fungal growth and continuous anticancer activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antifungal and anticancer activities . At higher doses, it may cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use. Threshold effects and toxicity studies are crucial for understanding the safe and effective use of this compound in clinical settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s biological activity. For example, the compound’s antifungal activity involves metabolic pathways that disrupt fungal cell metabolism, leading to cell death . Understanding these pathways is essential for optimizing the compound’s therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target tissues . These interactions ensure that the compound reaches its site of action, enhancing its therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is vital for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects. Targeting signals and post-translational modifications play a role in directing the compound to its site of action, ensuring its efficacy in inhibiting fungal growth or inducing cancer cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1,3-benzoxazole-5-carbonitrile typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone, followed by cyclization and subsequent introduction of the cyano group. One common method involves the reaction of 2-aminophenol with an aromatic aldehyde in the presence of a catalyst such as titanium tetraisopropoxide, followed by cyclization to form the benzoxazole ring .
Industrial Production Methods: In industrial settings, the synthesis may be scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts such as nanocatalysts or metal catalysts are often employed to enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1,3-benzoxazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the cyano group or other substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzoxazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
2-Methyl-1,3-benzoxazole-5-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of materials with specific electronic or optical properties
Comparison with Similar Compounds
Benzoxazole: The parent compound without the methyl and cyano substituents.
2-Methylbenzoxazole: Similar structure but lacks the cyano group.
5-Cyano-1,3-benzoxazole: Similar structure but lacks the methyl group.
Uniqueness: 2-Methyl-1,3-benzoxazole-5-carbonitrile is unique due to the presence of both the methyl and cyano groups, which can influence its chemical reactivity and biological activity. These substituents can enhance its ability to interact with specific targets and improve its overall properties for various applications .
Properties
IUPAC Name |
2-methyl-1,3-benzoxazole-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c1-6-11-8-4-7(5-10)2-3-9(8)12-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHBXMFWPHJPRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=CC(=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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